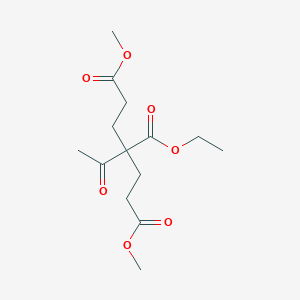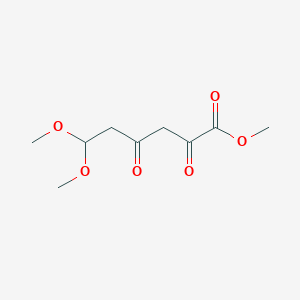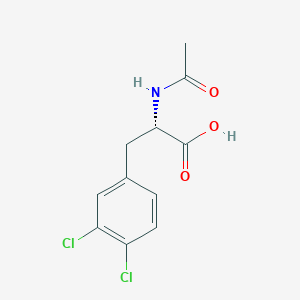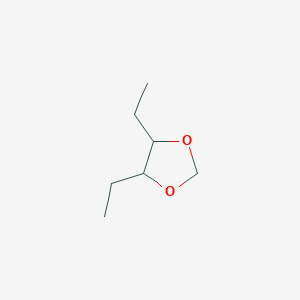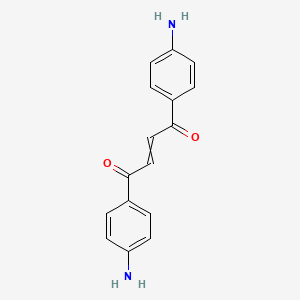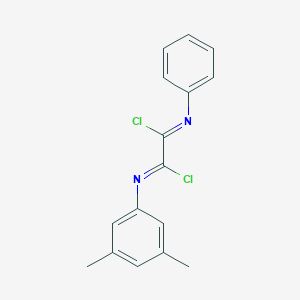
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 3,5-dimethylphenylamine with phenylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to yield the dichloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted imidoyl derivatives.
Applications De Recherche Scientifique
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dibromide: Similar structure but with bromide groups instead of chloride.
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) diiodide: Similar structure but with iodide groups instead of chloride.
Uniqueness
(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloride groups make it particularly suitable for substitution reactions, allowing for the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
653591-85-6 |
|---|---|
Formule moléculaire |
C16H14Cl2N2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
N'-(3,5-dimethylphenyl)-N-phenylethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2/c1-11-8-12(2)10-14(9-11)20-16(18)15(17)19-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
KSVHZHTWSZRJKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

